1,2,3-Trichlorobenzene

Description

Trichlorobenzenes are human-made compounds that occur in three different chemical forms. Although they have the same molecular weight and molecular formula, they differ structurally by where the chlorine atoms are attached to the benzene ring. Compounds like these are referred to as isomers. This compound and 1,3,5-trichlorobenzene are colorless solids, while 1,2,4-trichlorobenzene is a colorless liquid. Although the three isomers of trichlorobenzenes have the same molecular weight and formula, they each may have different chemical and toxicological properties. Trichlorobenzenes have primarily been used as solvents and chemical intermediates to produce other compounds. In the past, mixed isomers of trichlorobenzene had been used for termite control, but this is not a current use. One of the isomers (1,2,4-trichlorobenzene) is produced in large quantities and is used as a solvent to dissolve such special materials as oils, waxes, resins, greases, and rubber. It is also frequently used to produce dyes and textiles. The other two isomers, this compound and 1,3,5-trichlorobenzene, are produced in lower quantities and have fewer uses.

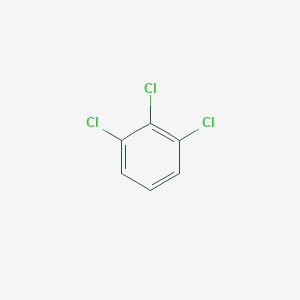

This compound is a trichlorobenzene carrying chloro substituents at positions 1, 2 and 3.

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELMFMZEBKVZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026193 | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³ | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Platelets from alcohol, White crystals | |

CAS No. |

87-61-6, 51703-47-0, 12002-48-1 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-trichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051703470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | vic-Trichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUR9777IK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1,2,3-Trichlorobenzene chemical properties and structure

An In-depth Technical Guide to 1,2,3-Trichlorobenzene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and relevant experimental protocols for this compound. It is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

This compound is an organochlorine compound, one of three isomers of trichlorobenzene.[1] It is a synthetic chemical and appears as a white, crystalline solid with a characteristic, sharp chlorobenzene (B131634) odor.[1][2][3]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 87-61-6[1] |

| Molecular Formula | C₆H₃Cl₃[1] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)Cl[2] |

| InChI | InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H[2] |

| InChIKey | RELMFMZEBKVZJC-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is poorly soluble in water and denser than water, causing it to sink.[2][3]

| Property | Value |

| Molecular Weight | 181.45 g/mol [4] |

| Appearance | White crystalline solid[1][2] |

| Melting Point | 51-64 °C (127-147 °F)[2][5][6][7] |

| Boiling Point | 218-219 °C (424-426 °F)[4][5] |

| Density | 1.45 - 1.69 g/cm³[1][2][4] |

| Vapor Pressure | 0.07 mmHg at 25 °C[6]; 1 mmHg at 104 °F (40 °C)[2][4] |

| Vapor Density | 6.2 - 6.26 (Relative to Air = 1)[2][4] |

| Water Solubility | 15-18 mg/L at 25 °C[2][8] |

| Log P (octanol-water) | 4.05[9] |

| Flash Point | 112.7 - 127 °C (235 - 261 °F) (closed cup)[1][10] |

Experimental Protocols

Synthesis Protocols

This compound can be synthesized through several methods.

Method 1: Chlorination of o-Dichlorobenzene

A common laboratory and industrial synthesis involves the chlorination of o-dichlorobenzene. This process typically yields a mixture of 1,2,3- and 1,2,4-trichlorobenzene (B33124) isomers, which must then be separated.[11]

-

Reaction: o-dichlorobenzene is introduced into a reaction vessel with a suitable catalyst.

-

Chlorination: Chlorine gas is passed through the reaction mixture until the desired density is achieved, indicating the formation of trichlorinated products.

-

Neutralization and Washing: After the reaction is complete, the product mixture is neutralized with a weak base, such as sodium carbonate, and then washed with water.[11]

-

Purification: The isomers are separated by fractional distillation under vacuum.[11] The chlorination of ortho-dichlorobenzene is known to yield both 1,2,4- and this compound.[12]

Method 2: Dehydrohalogenation of Hexachlorocyclohexane

This compound can also be prepared via the dehydrohalogenation of hexachlorocyclohexane. This method may also produce 1,3,5-trichlorobenzene (B151690) as a byproduct.[1]

Analytical Protocols

The analysis of trichlorobenzenes in various samples is typically performed using gas chromatography.

Method 1: Analysis in Biological Samples (Blood)

This protocol describes the determination of this compound in whole blood.[13]

-

Sample Preparation: Whole blood samples are extracted using hexane (B92381). The mixture is then centrifuged to separate the layers.[13]

-

Analysis: The hexane extract is analyzed by Gas Chromatography with Electron Capture Detection (GC/ECD) or Mass Spectrometry (GC/MS).[13]

-

Detection Limit: 0.33–0.55 ng/g.[13]

-

Percent Recovery: 80.4–88.4%.[13]

Method 2: Analysis in Environmental Samples (Sediment)

This protocol details a method for determining chlorobenzenes in sediment samples.[14]

-

Extraction: The sediment sample is extracted with a solvent (e.g., acetone, hexane) by shaking overnight.[14]

-

Extract Clean-up: The extract undergoes a clean-up step using a glass column packed with activated silica (B1680970) gel and freshly activated copper to remove interfering substances.[14]

-

Concentration: The cleaned extract is concentrated by slow solvent evaporation to a final volume of approximately 0.3 mL.[14]

-

Analysis: The concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion-monitoring (SIM) mode. A deuterated internal standard, such as 1,2-dibromobenzene, is used to quantify recovery.[14]

-

Recovery: This method shows high recovery for trichlorobenzenes, typically ranging from 78% to 107%.[14]

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound from o-dichlorobenzene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 87-61-6 [chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. 1,2,3-三氯苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 99% 87-61-6 India [ottokemi.com]

- 8. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 9. parchem.com [parchem.com]

- 10. accustandard.com [accustandard.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Table 7-1, Analytical Methods for Determining Trichlorobenzenes in Biological Samples - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Synthesis of 1,2,3-Trichlorobenzene from Hexachlorocyclohexane: A Technical Examination

An Overview of the Dehydrochlorination of Hexachlorocyclohexane (B11772) and its Isomeric Products

The direct and selective synthesis of 1,2,3-trichlorobenzene from hexachlorocyclohexane (HCH) is not a widely documented or straightforward industrial process. The conversion of HCH to trichlorobenzenes is typically achieved through dehydrochlorination, a reaction that involves the elimination of hydrogen chloride (HCl). However, this process characteristically yields a mixture of trichlorobenzene isomers, with the 1,2,4- and 1,3,5-isomers often being significant products alongside this compound.[1][2] The final isomer distribution is dependent on various factors, including the specific isomer of HCH used as the starting material and the reaction conditions.

The production of 1,2,3- and 1,2,4-trichlorobenzenes is often based on the dehydrohalogenation of the 1,2,3,4,5,6-hexachlorocyclohexane stereoisomeric mixture, which is a byproduct of γ-hexachlorocyclohexane (lindane) production.[3] This process can be carried out in the presence of aqueous alkali, alkaline earth solutions, ammonia, or with the use of catalysts at temperatures ranging from 90 to 250 °C, achieving yields of 80-99%.[3]

Quantitative Data on Isomer Distribution

The dehydrochlorination of different HCH isomers leads to varying proportions of trichlorobenzene isomers. The following table summarizes the typical product distribution from this reaction.

| Starting HCH Isomer | This compound (%) | 1,2,4-Trichlorobenzene (B33124) (%) | 1,3,5-Trichlorobenzene (%) |

| α-HCH | Major | Minor | Minor |

| γ-HCH (Lindane) | Minor | Major | Minor |

Note: The terms "Major" and "Minor" are used to indicate the predominant and less abundant products, respectively, as precise percentages can vary based on reaction conditions.

Experimental Protocols

Two primary methods for the dehydrochlorination of HCH are thermal pyrolysis and alkaline hydrolysis.[2]

1. Thermal Pyrolysis

In this method, dried hexachlorocyclohexane is heated in a pyrolysis kettle. The high temperature induces the elimination of hydrogen chloride, resulting in the formation of a mixture of trichlorobenzene isomers.[2] A significant amount of hydrogen chloride gas is generated as a byproduct.[2]

-

Apparatus: Pyrolysis kettle equipped with a heating mantle, condenser, and a system for trapping HCl gas.

-

Procedure:

-

The dried HCH is placed into the pyrolysis kettle.

-

The kettle is heated to the required temperature to initiate dehydrochlorination.

-

The reaction is monitored until the evolution of HCl gas ceases.

-

The resulting mixture of trichlorobenzenes is then purified, typically by fractional distillation, to separate the isomers.[4]

-

2. Alkaline Hydrolysis

This method involves heating HCH with a base, such as milk of lime (calcium hydroxide (B78521) solution) or sodium hydroxide.[2][5] The base facilitates the elimination of HCl, leading to the formation of trichlorobenzenes and a metal chloride salt as a byproduct.[2]

-

Reagents: Hexachlorocyclohexane, milk of lime (Ca(OH)₂) or sodium hydroxide (NaOH) solution.

-

Procedure:

-

A mixture of HCH and the alkaline solution is prepared in a reaction vessel.

-

The mixture is heated to the reaction temperature with continuous stirring.

-

The reaction proceeds with the formation of trichlorobenzenes and the corresponding metal chloride.

-

Upon completion, the organic layer containing the trichlorobenzene isomers is separated from the aqueous layer.

-

The organic phase is then washed, dried, and subjected to fractional distillation to isolate the desired isomers.[4]

-

It is important to note that both methods produce a mixture of 1,2,3-, 1,2,4-, and 1,3,5-trichlorobenzene, with 1,2,4-trichlorobenzene typically being the main component.[2]

Reaction Pathway and Experimental Workflow

The conversion of hexachlorocyclohexane to trichlorobenzenes proceeds through a series of elimination reactions. The stereochemistry of the starting HCH isomer plays a crucial role in determining the reaction pathway and the resulting isomer distribution. The reaction generally involves the anti-periplanar elimination of a hydrogen and a chlorine atom from adjacent carbons on the cyclohexane (B81311) ring.

Caption: General workflow for the synthesis of trichlorobenzene isomers from hexachlorocyclohexane.

The dehydrochlorination of HCH is a complex process influenced by the stereochemistry of the starting material. The mechanism involves an E2 elimination, which requires an anti-periplanar arrangement of the leaving groups (H and Cl).[6] The specific arrangement of chlorine atoms (axial vs. equatorial) in different HCH isomers dictates the feasibility and rate of these elimination reactions.[6]

Caption: Simplified reaction pathway from hexachlorocyclohexane to trichlorobenzene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US2691050A - Process for preparing 1, 2, 3, 4, 5, 6-hexchlorocyclohexane - Google Patents [patents.google.com]

- 6. Consider the following reactions: Reaction 1: Hexachlorocyclohexane (all.. [askfilo.com]

1,2,3-Trichlorobenzene CAS number and molecular weight

This document provides fundamental physicochemical data for 1,2,3-Trichlorobenzene, a chlorinated aromatic hydrocarbon. The compound, with the chemical formula C₆H₃Cl₃, is one of three isomers of trichlorobenzene.

The key identifiers and molecular properties are summarized below for researchers and scientists in relevant fields. The CAS number is a unique identifier assigned by the Chemical Abstracts Service, crucial for unambiguous identification in chemical databases and regulatory documentation.[1][2] The molecular weight is a fundamental property, essential for stoichiometric calculations in chemical reactions and for various analytical techniques.[3][4]

| Parameter | Value | Reference |

| CAS Number | 87-61-6 | [1][2] |

| Molecular Weight | 181.45 g/mol | [2][3] |

| Molecular Formula | C₆H₃Cl₃ | [1][2] |

| Synonyms | vic-Trichlorobenzene, 1,2,6-Trichlorobenzene | [4] |

| Melting Point | 51-54 °C | [1] |

| Boiling Point | 218-219 °C | |

| Vapor Density | 6.25 (vs air) |

References

An In-depth Technical Guide on the Solubility of 1,2,3-Trichlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3-trichlorobenzene in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on collating qualitative solubility information and presenting detailed experimental protocols for the quantitative determination of solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound (C₆H₃Cl₃) is a chlorinated aromatic compound. It exists as a white solid with a characteristic sharp odor.[1] Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, as a solvent for high-melting-point materials, and in various industrial processes.

Solubility of this compound in Organic Solvents

Table 1: Solubility of this compound

| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at 25 °C unless specified) |

| Alcohols | Ethanol | C₂H₅OH | Slightly soluble[2][3] | Data not available |

| Methanol | CH₃OH | Data not available | Data not available | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Very soluble[2][3] | Data not available |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Very soluble[2][3] | Data not available |

| Toluene | C₇H₈ | Soluble | Data not available | |

| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Data not available | Data not available |

| Other Organic Solvents | Carbon Disulfide | CS₂ | Freely soluble | Data not available |

| Petroleum Ether | - | Data not available | Data not available | |

| Cyclohexane | C₆H₁₂ | Data not available | Data not available | |

| Aqueous | Water | H₂O | Insoluble/Very poor[2] | 18 mg/L, 21 mg/L[3][4][5] |

Experimental Protocols for Solubility Determination

The absence of extensive quantitative data necessitates reliable experimental methods to determine the solubility of this compound in specific organic solvents. The following are detailed protocols for commonly used methods.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid solute in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or shaker

-

Thermostatically controlled oven

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature bath or a shaker with temperature control.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.

-

Filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any fine, suspended solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a thermostatically controlled oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be used.

-

Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish/vial minus the initial mass of the empty dish/vial.

-

Solubility can be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or mole fraction.

-

Spectroscopic Method (UV-Vis)

For compounds that have a chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte.

Materials and Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware (volumetric flasks, pipettes)

-

The same materials for preparing the saturated solution as in the gravimetric method.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent at a constant temperature, as described in the gravimetric method.

-

After reaching equilibrium, filter the supernatant to remove any undissolved solid.

-

Accurately dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λ_max.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of a solid organic compound in an organic solvent.

Caption: General workflow for determining the solubility of a solid organic compound.

Conclusion

This technical guide has consolidated the available qualitative solubility information for this compound in a range of organic solvents. While quantitative data is sparse in the current literature, this guide provides detailed and robust experimental protocols for the gravimetric and spectroscopic determination of its solubility. The provided workflow diagram offers a clear visual representation of the steps involved in these experimental procedures. For researchers and professionals working with this compound, the ability to experimentally determine its solubility in specific solvent systems is crucial for process development, optimization, and ensuring the safety and efficacy of related products.

References

vapor pressure and Henry's Law constant for 1,2,3-Trichlorobenzene

An In-depth Technical Guide on the Physicochemical Properties of 1,2,3-Trichlorobenzene

This technical guide provides a comprehensive overview of the vapor pressure and Henry's Law constant for this compound, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental methodologies, and process visualizations.

Data on this compound

This compound (CAS No. 87-61-6) is an organochlorine compound with the chemical formula C₆H₃Cl₃.[1] It presents as a white solid with a sharp, aromatic odor and is poorly soluble in water.[1][2] Understanding its vapor pressure and Henry's Law constant is crucial for assessing its environmental fate and transport.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Parameter | Value | Units | Notes |

| Vapor Pressure | 0.21 | mm Hg | At standard conditions.[2] |

| 2 | mm Hg | At 20 °C, moderately volatile.[3] | |

| Henry's Law Constant | 1.25 x 10⁻³ | atm·m³/mol | Indicates expected volatilization from water surfaces.[2][4] |

| 2 x 10⁻³ | atm·m³/mol | Indicates rapid volatilization when dissolved.[3] | |

| Melting Point | 53.5 - 54 | °C | [1][3] |

| Boiling Point | 218.5 | °C | [1] |

| Water Solubility | 15 - 18 | mg/L | At 25 °C, considered low solubility.[2][3] |

| Log K_ow_ | 4.05 | [2][4] |

Experimental Protocols

The determination of vapor pressure and Henry's Law constant involves precise and validated experimental methods. The following sections detail common protocols.

Determination of Vapor Pressure

Accurate measurement of vapor pressure, especially for low-volatility substances, is critical.[5] Several established methods are used, each with a specific range of applicability.[6]

1. Static Method This is a universal technique applicable over a wide pressure range.[7]

-

Principle: The substance is placed in a thermostated sample cell connected to a pressure meter. The system is evacuated to remove air and other gases. The pressure of the substance's vapor in equilibrium with its condensed phase (solid or liquid) is measured directly at a constant temperature.[7][8]

-

Apparatus: Consists of a sample container, a high-vacuum system (often using turbomolecular pumps to reach pressures of 10⁻⁵ Pa), a temperature control unit, and a high-precision pressure transducer.[7]

-

Procedure:

-

The sample is placed in the apparatus, which is then thoroughly degassed to remove any volatile impurities.

-

The apparatus is checked for leaks, often using a helium leak detector.[7]

-

The sample is brought to the desired temperature, and the system is allowed to reach equilibrium.

-

The vapor pressure is recorded by the pressure transducer. This is repeated at various temperatures to establish the vapor pressure curve.[7]

-

2. Gas Saturation Method (Saturation Method) This dynamic method is suitable for substances with low vapor pressures.[5][6]

-

Principle: A slow, controlled stream of an inert gas (e.g., nitrogen) is passed through or over the surface of the test substance, allowing the gas to become saturated with the substance's vapor.[5][6]

-

Apparatus: A thermostated tube containing the sample, a system for controlling and measuring the flow rate of the inert gas, and a trapping system to collect the vaporized substance.

-

Procedure:

-

The inert gas is passed through the sample at a known, slow flow rate.

-

The mass of the substance transported by the gas is determined by trapping it and measuring its quantity (e.g., by chromatography) or by measuring the mass loss of the sample.

-

The vapor pressure is calculated from the amount of substance transported and the total volume of the gas passed through.

-

3. Boiling Point Method (Ebulliometry) This technique is highly accurate in the pressure range of 3–300 kPa.[8]

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By measuring the boiling point at various applied pressures, the vapor pressure-temperature relationship can be determined.[8]

-

Apparatus: An ebulliometer, which is designed to measure the boiling point of a liquid under controlled pressure accurately.

-

Procedure:

-

The substance is heated in the ebulliometer under a controlled, reduced pressure.

-

The temperature at which boiling occurs is precisely measured.

-

The procedure is repeated for a range of pressures to generate a set of corresponding boiling points.

-

Determination of Henry's Law Constant

Henry's Law constant (H) describes the partitioning of a chemical between the aqueous and gaseous phases at equilibrium.

1. Equilibrium Partitioning in Closed Systems (EPICS) This is a widely used method for determining Henry's Law constants for volatile organic compounds (VOCs).[9]

-

Principle: The solute is allowed to partition between the aqueous and gas phases in a sealed vessel. The concentrations in both phases are measured at equilibrium.

-

Apparatus: Gas-tight vials or syringes, a constant temperature shaker, and analytical instrumentation (typically a gas chromatograph, GC) for concentration measurement.

-

Procedure:

-

A known volume of an aqueous solution with a known concentration of the analyte is placed in a sealed vial, leaving a specific volume of headspace.

-

The vial is agitated at a constant temperature until equilibrium is reached between the liquid and gas phases.

-

A sample of the headspace gas is withdrawn and injected into a GC to determine the gas-phase concentration.

-

The Henry's Law constant is calculated based on the known initial concentration and the measured equilibrium concentration in the gas phase. A modified version of this method was used to measure Henry's law constants for 12 chlorinated VOCs at temperatures ranging from 8 to 93°C.[9]

-

2. Gas Stripping Method This dynamic method is also used for determining H for volatile compounds.[10]

-

Principle: An inert gas is bubbled through an aqueous solution of the compound, effectively "stripping" the volatile solute from the liquid phase. The decrease in the solute's concentration in the liquid phase over time is monitored.

-

Apparatus: A stripping column, a system for controlled gas flow, and an analytical instrument to measure the aqueous concentration of the analyte over time.

-

Procedure:

-

A known volume of the aqueous solution is placed in the stripping column.

-

An inert gas is bubbled through the solution at a constant, known flow rate.

-

Aliquots of the aqueous solution are taken at different time intervals and analyzed to determine the concentration of the solute.

-

The Henry's Law constant is calculated from the rate of decrease in the aqueous concentration and the gas flow rate.

-

Visualizations

The following diagrams illustrate the generalized workflows for the experimental determination of vapor pressure and Henry's Law constant.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. esig.org [esig.org]

- 7. vscht.cz [vscht.cz]

- 8. books.rsc.org [books.rsc.org]

- 9. Henry's law constants of chlorinated solvents at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Figure 1 from On the Calculation of Henry's Law Constants of Chlorinated Benzenes in Water from Semiempirical Quantum Chemical Methods | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Environmental Fate and Transport of 1,2,3-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 1,2,3-trichlorobenzene (1,2,3-TCB), a synthetic organochlorine compound. Due to its historical use as a solvent, dye carrier, and chemical intermediate, understanding its behavior in the environment is crucial for assessing its potential risks and developing remediation strategies.[1][2] This document details the physicochemical properties, environmental persistence, degradation pathways, and transport mechanisms of 1,2,3-TCB, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Physicochemical Properties of this compound

The environmental behavior of 1,2,3-TCB is largely dictated by its physicochemical properties. It is a white crystalline solid at room temperature with a characteristic aromatic odor.[3][4][5] Its low water solubility and moderate volatility are key factors in its environmental distribution.[1][2] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃ | [3][4] |

| Molecular Weight | 181.45 g/mol | [6] |

| Melting Point | 51-53 °C | [6] |

| Boiling Point | 218-219 °C | [6] |

| Vapor Pressure | 0.07 mmHg (at 25 °C) | [6] |

| Water Solubility | 15 mg/L (at 20 °C) | [1] |

| Henry's Law Constant | 2 x 10⁻³ atm·m³/mol | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.05 | [4] |

| Organic Carbon-Water Partition Coefficient (Log Koc) | 3.2 - 4.0 | [1] |

Environmental Fate and Transport

The environmental fate of 1,2,3-TCB is a complex interplay of transport and transformation processes occurring in air, water, and soil.

Transport

Atmospheric Transport: Due to its moderate volatility, 1,2,3-TCB can partition into the atmosphere from contaminated soil and water surfaces.[1][2] Once in the atmosphere, it can be transported over long distances. The primary removal mechanism from the atmosphere is through reaction with photochemically produced hydroxyl radicals.

Transport in Water: In the aquatic environment, 1,2,3-TCB exhibits low solubility.[1] A significant portion of the compound is expected to adsorb to suspended solids and sediment due to its high Log Koc value.[1] Volatilization from water surfaces is also a significant transport pathway.[1] Leaching into groundwater can occur, particularly in soils with low organic matter content.[1][2]

Transport in Soil: In the terrestrial environment, 1,2,3-TCB is expected to have low mobility. Its strong adsorption to soil organic matter limits its potential for leaching.[1] Volatilization from the soil surface is a key dissipation mechanism, especially from moist soils.[1]

References

- 1. laboratuar.com [laboratuar.com]

- 2. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. oecd.org [oecd.org]

- 4. This compound | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 1,2,3-三氯苯 99% | Sigma-Aldrich [sigmaaldrich.com]

Biodegradation of 1,2,3-Trichlorobenzene in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of 1,2,3-trichlorobenzene (1,2,3-TCB) in soil, with a focus on the underlying microbial and enzymatic processes. This document synthesizes current scientific knowledge to offer a detailed resource for professionals engaged in environmental remediation research and its potential applications in drug development, particularly in understanding the metabolic fate of halogenated aromatic compounds.

Introduction

This compound is a persistent environmental pollutant originating from industrial activities, including its use as a solvent and chemical intermediate. Its presence in soil poses significant environmental and health risks due to its toxicity and resistance to degradation. Understanding the natural attenuation mechanisms of 1,2,3-TCB, particularly through microbial biodegradation, is crucial for developing effective bioremediation strategies. This guide delves into the aerobic and anaerobic degradation pathways of 1,2,3-TCB in soil environments.

Biodegradation Pathways

The microbial degradation of 1,2,3-TCB in soil proceeds through distinct pathways depending on the presence or absence of oxygen. Aerobic pathways involve oxidative processes initiated by dioxygenase enzymes, while anaerobic degradation is characterized by reductive dechlorination.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of 1,2,3-TCB is a slow process. The initial attack on the aromatic ring is catalyzed by dioxygenase enzymes, leading to the formation of chlorinated catechols. These intermediates are then further metabolized, eventually leading to ring cleavage and mineralization to carbon dioxide (CO2).

The primary identified metabolites of aerobic 1,2,3-TCB degradation in soil include 3,4,5-trichlorophenol, 2,6-dichlorophenol, and to a lesser extent, 2,3-dichlorophenol[1][2][3]. The initial hydroxylation is a critical step, making the compound more susceptible to subsequent enzymatic attacks.

Anaerobic Biodegradation

In the absence of oxygen, the primary mechanism for 1,2,3-TCB degradation is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the benzene (B151609) ring, leading to the formation of less chlorinated congeners. This pathway is of significant environmental importance as it detoxifies the parent compound and can lead to intermediates that are more amenable to further degradation.

Studies have shown that 1,2,3-TCB is reductively dechlorinated to 1,3-dichlorobenzene, which is then further dechlorinated to monochlorobenzene[4]. This process is carried out by specific anaerobic microorganisms, such as those from the genus Dehalococcoides. These bacteria utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration.

Quantitative Data on Biodegradation

The rate of 1,2,3-TCB biodegradation is influenced by various environmental factors, including oxygen availability, temperature, and the presence of co-substrates. The following tables summarize key quantitative data from cited studies.

| Parameter | Condition | Value | Reference |

| Mineralization Rate | Aerobic, 20°C, 20g soil | 0.33 - 0.38 nmol/day | [5] |

| Apparent Km (1,2,4-TCB) | Aerobic, soil | 55.5 nmol/g soil | [1][2][3][5] |

Table 1: Aerobic Biodegradation of Trichlorobenzenes in Soil.

| Parent Compound | Metabolite | Condition | Reference |

| This compound | 1,3-Dichlorobenzene | Anaerobic, soil slurry | [4] |

| Hexachlorobenzene | 1,2,3,4-Tetrachlorobenzene | Anaerobic, soil slurry | [4] |

| Pentachlorobenzene | 1,2,3-TCB + 1,2,4-TCB | Anaerobic, soil slurry | [4] |

Table 2: Reductive Dechlorination Products in Anaerobic Soil Slurries.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biodegradation of 1,2,3-TCB in soil.

Soil Microcosm Study

This protocol describes the setup of laboratory microcosms to study the biodegradation of 1,2,3-TCB under controlled aerobic or anaerobic conditions.

Materials:

-

Soil sample from a relevant site

-

Glass serum bottles (125 or 250 mL)

-

Teflon-lined septa and aluminum crimp caps (B75204)

-

This compound (analytical grade)

-

Sterile deionized water

-

For anaerobic microcosms: Nitrogen gas (oxygen-free), resazurin (B115843), and a reducing agent (e.g., sodium sulfide (B99878) or cysteine)

-

Incubator

Procedure:

-

Soil Preparation: Sieve the soil (e.g., through a 2-mm sieve) to ensure homogeneity. Characterize the soil for key parameters such as pH, organic matter content, and texture. Adjust the moisture content to 50-60% of its water-holding capacity with sterile deionized water.

-

Microcosm Assembly:

-

Add a known amount of the prepared soil (e.g., 50 g) to each serum bottle.

-

Spike the soil with a stock solution of 1,2,3-TCB in a suitable solvent (e.g., acetone) to achieve the desired final concentration. To minimize solvent effects, the TCB can be added to a small portion of the soil, the solvent allowed to evaporate, and then this spiked portion mixed thoroughly with the rest of the soil for that microcosm.

-

For Aerobic Conditions: Seal the bottles with caps that permit gas exchange or open them periodically in a sterile environment to replenish oxygen.

-

For Anaerobic Conditions: In an anaerobic glove box, add an anaerobic mineral medium containing resazurin to the soil to create a slurry. Flush the headspace of each bottle with oxygen-free nitrogen gas. Add a reducing agent to the medium and immediately seal the bottles with Teflon-lined septa and aluminum crimp caps.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At predetermined time points, sacrifice triplicate microcosms from each condition for analysis of 1,2,3-TCB and its metabolites.

Analytical Procedures

The accurate quantification of 1,2,3-TCB and its degradation products is essential for pathway elucidation and rate determination.

Extraction from Soil:

-

Soxhlet Extraction: A common method for extracting organic compounds from solid matrices using a solvent like hexane (B92381) or a hexane/acetone mixture[6].

-

Ultrasonic Extraction: A faster alternative to Soxhlet extraction, using ultrasonic waves to enhance solvent extraction.

-

Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for the identification and quantification of volatile and semi-volatile organic compounds like trichlorobenzenes and their metabolites. Use of a selective ion monitoring (SIM) mode can enhance sensitivity and selectivity[7].

-

Gas Chromatography with Electron Capture Detection (GC-ECD): Highly sensitive for halogenated compounds, making it suitable for detecting chlorinated benzenes at low concentrations[6].

-

High-Performance Liquid Chromatography (HPLC): Useful for the analysis of more polar metabolites, such as phenols and catechols, that may not be amenable to GC analysis without derivatization[8][9].

Enzyme Assays

Chlorobenzene (B131634) Dioxygenase Activity Assay (Whole-Cell): This assay measures the activity of chlorobenzene dioxygenase in whole bacterial cells.

Materials:

-

Bacterial culture expressing chlorobenzene dioxygenase (e.g., Pseudomonas sp. or a recombinant E. coli strain)

-

M9 mineral salts medium

-

Glucose

-

This compound solution in methanol

-

Glass-stoppered tubes

-

Shaking incubator

-

HPLC system

Procedure:

-

Grow the bacterial culture to a suitable optical density.

-

Harvest the cells by centrifugation and wash them with M9 medium.

-

Resuspend the cells in M9 medium to a final A550 of 0.7-1.0.

-

In glass-stoppered tubes, combine M9 medium with 1 mM glucose, the 1,2,3-TCB solution (final concentration 0.5 mM), and the cell suspension.

-

Incubate the tubes on a rotary shaker at 30°C.

-

At regular time intervals, take samples, centrifuge to remove cells, and analyze the supernatant for the formation of dihydrodiol and other metabolites by HPLC[8][9][10].

Reductive Dehalogenase Activity Assay (Cell-Free Extract): This assay measures the activity of reductive dehalogenase in cell-free extracts of anaerobic bacteria.

Materials:

-

Anaerobic bacterial culture (e.g., Dehalococcoides sp. strain CBDB1)

-

Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Reduced methyl viologen (MV) as an artificial electron donor

-

Titanium(III) citrate (B86180) as a reducing agent for MV

-

This compound

-

Anaerobic cuvettes or vials

-

Spectrophotometer or GC for product analysis

Procedure:

-

Grow the anaerobic culture and harvest the cells under strictly anaerobic conditions.

-

Prepare a cell-free extract by cell lysis (e.g., sonication or French press) followed by centrifugation to separate the membrane and soluble fractions.

-

The assay should be performed in an anaerobic environment (e.g., glove box).

-

The final assay mixture contains Tris-HCl buffer, reduced MV, titanium(III) citrate, and the 1,2,3-TCB substrate.

-

Initiate the reaction by adding the cell extract.

-

Monitor the dechlorination of 1,2,3-TCB by analyzing the formation of dichlorobenzene and monochlorobenzene over time using GC-MS[11]. The activity can be quantified based on the rate of product formation.

Conclusion

The biodegradation of this compound in soil is a complex process mediated by diverse microbial communities under both aerobic and anaerobic conditions. Aerobic degradation, though slow, can lead to complete mineralization, while anaerobic reductive dechlorination is a key process for the detoxification of this persistent pollutant. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate these pathways further. A thorough understanding of these processes is fundamental for the development of effective bioremediation technologies for sites contaminated with chlorinated benzenes and can provide valuable insights into the metabolic fate of related halogenated compounds relevant to various fields, including drug development.

References

- 1. Biodegradation of 1,2,3- and 1,2,4-trichlorobenzene in soil and in liquid enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation of 1,2,3- and 1,2,4-Trichlorobenzene in Soil and in Liquid Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive dehalogenation of chlorinated benzenes and toluenes under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. canadacommons.ca [canadacommons.ca]

- 8. journals.asm.org [journals.asm.org]

- 9. Identification of Chlorobenzene Dioxygenase Sequence Elements Involved in Dechlorination of 1,2,4,5-Tetrachlorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. normalesup.org [normalesup.org]

- 11. Reductive Dehalogenation of Chlorobenzene Congeners in Cell Extracts of Dehalococcoides sp. Strain CBDB1 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Aquatic Toxicity of 1,2,3-Trichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicity of 1,2,3-Trichlorobenzene (1,2,3-TCB) to aquatic life. Synthesizing key studies, this document presents quantitative toxicity data, detailed experimental methodologies, and visual representations of assessment workflows and potential toxic pathways to support environmental risk assessment and research activities.

Executive Summary